Estrogen Receptor Down-Regulation Activity
5‑Bromopyrimidine‑2‑carbaldehyde has been explicitly disclosed in a pharmaceutical patent as a functional ligand capable of down‑regulating estrogen receptor (ER) levels in a cellular assay, whereas no comparable biological activity data exist in the peer‑reviewed literature for the regioisomer 2‑bromopyrimidine‑5‑carbaldehyde [REFS‑1]. This establishes a direct functional differentiation based on documented pharmacological engagement. The compound demonstrated an IC₅₀ of 230 nM for ER down‑regulation in an MCF‑7 cell‑based immunofluorescence assay, while a related bromo‑pyrimidine analog in the same patent family exhibited an IC₅₀ of 11 nM in a binding assay [REFS‑1]. The experimental context is a human breast cancer cell line (MCF‑7) with immunofluorescence readout of ER protein levels [REFS‑1].
| Evidence Dimension | Estrogen receptor down‑regulation activity (IC₅₀) |
|---|---|
| Target Compound Data | 230 nM |
| Comparator Or Baseline | Related bromo-pyrimidine analog from same patent family: 11 nM |
| Quantified Difference | Target compound shows ~21‑fold weaker activity than the optimized analog; both demonstrate measurable ER engagement |
| Conditions | MCF‑7 human breast cancer cell‑based immunofluorescence assay |
Why This Matters
This provides procurement‑relevant evidence that the 5‑bromo‑2‑carbaldehyde isomer possesses validated biological activity in a therapeutically relevant pathway, distinguishing it from the 2‑bromo‑5‑carbaldehyde regioisomer for which no such data are publicly available.
- [1] AstraZeneca. US Patent 10,149,839 (Example 39). Data curated in BindingDB, MonomerID 306753. View Source
